

Introduction: The Strategic Importance of Polysubstituted Anilines

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Compound of Interest

Compound Name: 5-Chloro-2-fluoro-4-iodoaniline

CAS No.: 1935087-03-8

Cat. No.: B2901603

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Polysubstituted anilines are a cornerstone in modern synthetic chemistry, serving as versatile building blocks for a wide array of functional molecules. Their utility is particularly pronounced in drug discovery, where the aniline scaffold is a common feature in many therapeutic agents. [1] The introduction of multiple halogen atoms, such as chlorine, fluorine, and iodine, onto the aniline ring provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of a molecule. [2][3]

This guide provides a detailed technical overview of 5-Chloro-4-fluoro-2-iodoaniline, a trifunctionalized aniline with significant potential in synthetic applications. We will explore its properties, synthesis, and applications, with a focus on providing practical insights for researchers and drug development professionals.

Physicochemical Properties

The unique substitution pattern of 5-Chloro-4-fluoro-2-iodoaniline imparts specific properties that are highly valuable in organic synthesis. The presence of three different halogens allows for selective, stepwise functionalization, typically through metal-catalyzed cross-coupling

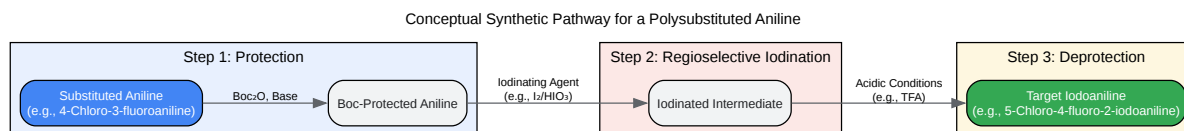
reactions. The carbon-iodine bond is the most reactive towards oxidative addition, followed by the carbon-bromine (if present) and then the carbon-chlorine bond.[4]

Property	Value	Source
CAS Number	852569-38-1	[5]
Molecular Formula	C ₆ H ₄ ClFIN	[5][6][7]
Molecular Weight	271.46 g/mol	[5][6][7]
Appearance	Solid	[8]
Purity	≥98%	[5]
Topological Polar Surface Area (TPSA)	26.02 Å ²	[5]
logP	2.6659	[5]
Storage	4°C, protect from light	[5]

Synthesis of Substituted Anilines

While a specific, detailed synthesis for 5-Chloro-4-fluoro-2-iodoaniline is not extensively published, its preparation can be conceptualized through established methodologies for the synthesis of multi-substituted anilines. A common strategy involves the functionalization of a commercially available, less substituted aniline or nitrobenzene precursor.

A plausible synthetic pathway could commence with a chloro-fluoro-aniline, followed by a regioselective iodination step. For instance, a related compound, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, was synthesized starting from 4-chloro-3-fluoroaniline, which underwent Boc protection followed by regioselective iodination.[9]



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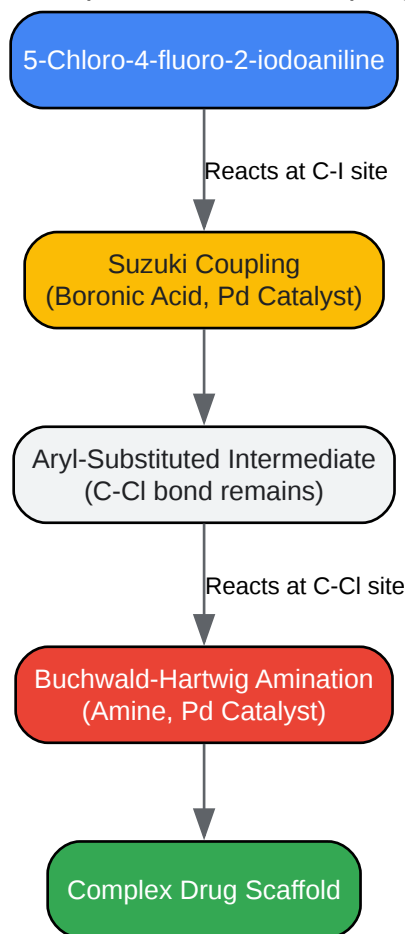
Caption: Conceptual synthetic pathway for a polysubstituted iodoaniline.

Applications in Drug Discovery and Organic Synthesis

The primary utility of halogenated anilines like 5-chloro-4-fluoro-2-iodoaniline lies in their role as intermediates in the synthesis of complex organic molecules.^{[10][11]} The distinct reactivity of the C-I, C-Cl, and C-F bonds allows for a range of selective chemical transformations.

1. Cross-Coupling Reactions: These compounds are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.^[4] The high reactivity of the C-I bond enables its selective functionalization while leaving the C-Cl bond intact for subsequent transformations. This sequential, site-selective approach is highly valuable in building molecular complexity.^[4]

Workflow for Sequential Cross-Coupling Reactions



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Caption: Sequential cross-coupling reactions using a polyhalogenated aniline.

2. Scaffold for Active Pharmaceutical Ingredients (APIs): Anilines and their derivatives are known to interact with a multitude of biological targets.[1] The synthesis of novel, highly substituted anilines is of great interest to medicinal chemists for fine-tuning the pharmacological properties of new drug candidates, potentially enhancing their efficacy, selectivity, and safety profiles.[1] The presence of fluorine, in particular, can improve metabolic stability, binding affinity, and membrane permeability.[3]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction, which would require optimization for the specific substrates and desired product.

Objective: To perform a selective C-C bond formation at the C-I position of a polyhalogenated aniline.

Materials:

- 5-Chloro-4-fluoro-2-iodoaniline (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
- Base (e.g., K₂CO₃, 2.0 mmol)
- Solvent (e.g., toluene/water 4:1, 10 mL)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and purification equipment

Procedure:

- To a reaction vessel, add the 5-Chloro-4-fluoro-2-iodoaniline, arylboronic acid, palladium catalyst, and base.
- Add the solvent mixture to the vessel.
- Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
- Heat the mixture to the desired temperature (e.g., 90-110 °C) under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.^[4]

Safety and Handling

Substituted anilines, including halogenated variants, should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.^{[12][13][14]}

Hazard Statements for Structurally Similar Compounds:

- Harmful if swallowed.^{[13][15]}
- Causes skin irritation.^{[13][15]}
- Causes serious eye irritation.^{[13][15]}
- May cause respiratory irritation.^{[13][15]}

Precautionary Measures:

- Avoid breathing dust, fumes, gas, mist, vapors, or spray.^{[12][15]}
- Wash skin thoroughly after handling.^{[12][15]}
- Do not eat, drink, or smoke when using this product.^{[12][15]}
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.^[12]
- If inhaled, remove the person to fresh air and keep comfortable for breathing.^[12]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Chloro-4-fluoro-2-iodoaniline and related polysubstituted anilines are highly valuable and versatile intermediates in modern organic synthesis. Their unique halogenation pattern allows for selective and sequential functionalization, making them ideal building blocks for the construction of complex molecules, particularly in the realm of drug discovery and materials science. A thorough understanding of their properties, synthetic accessibility, and reactivity is crucial for leveraging their full potential in research and development.

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